N-(1-Phenylpropylidene)methanamine
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Overview
Description
Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N. It is an imine derivative, characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a phenyl group and a propylidene group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of benzylamine with 1-phenylpropan-1-one under acidic or basic conditions to form the imine product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of Methanamine, N-(1-phenylpropylidene)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methanamine, N-(1-phenylpropylidene)-, (Z)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(phenylmethylene)-
- N-Benzylidenebenzylamine
- Benzaldehyde N-benzylimine
Uniqueness
Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural features, such as the presence of a propylidene group and its (Z)-configuration. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .
Properties
CAS No. |
38280-65-8 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXFYJBBNOVSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
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